Cas no 23586-93-8 (Pyridine, 3-fluoro-5-(methoxymethyl)-)

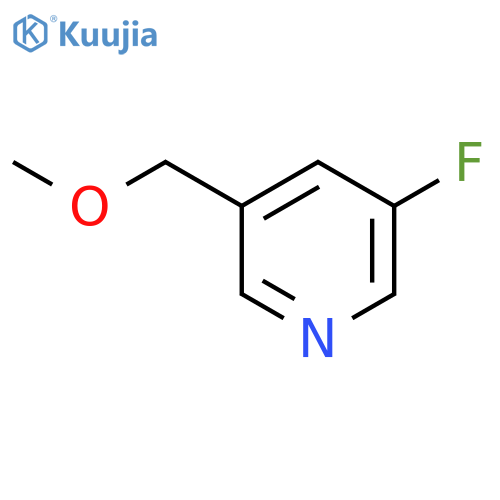

23586-93-8 structure

商品名:Pyridine, 3-fluoro-5-(methoxymethyl)-

CAS番号:23586-93-8

MF:C7H8FNO

メガワット:141.142925262451

MDL:MFCD28670794

CID:5079430

Pyridine, 3-fluoro-5-(methoxymethyl)- 化学的及び物理的性質

名前と識別子

-

- 3-Fluoro-5-(methoxymethyl)pyridine

- Pyridine, 3-fluoro-5-(methoxymethyl)-

-

- MDL: MFCD28670794

- インチ: 1S/C7H8FNO/c1-10-5-6-2-7(8)4-9-3-6/h2-4H,5H2,1H3

- InChIKey: SRYAHFJAAQYJAE-UHFFFAOYSA-N

- ほほえんだ: FC1=CN=CC(=C1)COC

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 10

- 回転可能化学結合数: 2

- 複雑さ: 99.6

- 疎水性パラメータ計算基準値(XlogP): 0.6

- トポロジー分子極性表面積: 22.1

Pyridine, 3-fluoro-5-(methoxymethyl)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB559853-500mg |

3-Fluoro-5-(methoxymethyl)pyridine; . |

23586-93-8 | 500mg |

€247.20 | 2023-08-31 | ||

| abcr | AB559853-5 g |

3-Fluoro-5-(methoxymethyl)pyridine; . |

23586-93-8 | 5g |

€1,037.40 | 2023-01-03 | ||

| abcr | AB559853-250mg |

3-Fluoro-5-(methoxymethyl)pyridine; . |

23586-93-8 | 250mg |

€182.70 | 2025-02-16 | ||

| abcr | AB559853-1g |

3-Fluoro-5-(methoxymethyl)pyridine; . |

23586-93-8 | 1g |

€314.10 | 2025-02-16 | ||

| abcr | AB559853-5g |

3-Fluoro-5-(methoxymethyl)pyridine; . |

23586-93-8 | 5g |

€985.30 | 2025-02-16 | ||

| Ambeed | A1656012-5g |

3-Fluoro-5-(methoxymethyl)pyridine |

23586-93-8 | 98% | 5g |

$1071.0 | 2024-04-21 | |

| Ambeed | A1656012-1g |

3-Fluoro-5-(methoxymethyl)pyridine |

23586-93-8 | 98% | 1g |

$357.0 | 2024-04-21 | |

| abcr | AB559853-500 mg |

3-Fluoro-5-(methoxymethyl)pyridine; . |

23586-93-8 | 500MG |

€247.20 | 2023-01-03 | ||

| abcr | AB559853-10g |

3-Fluoro-5-(methoxymethyl)pyridine; . |

23586-93-8 | 10g |

€1636.80 | 2025-02-16 | ||

| Aaron | AR01XGCU-5g |

3-Fluoro-5-(methoxymethyl)pyridine |

23586-93-8 | 95% | 5g |

$935.00 | 2025-02-12 |

Pyridine, 3-fluoro-5-(methoxymethyl)- 関連文献

-

Jie Xue,Jiawei Chen,Jizhong Song,Leimeng Xu,Haibo Zeng J. Mater. Chem. C, 2017,5, 11018-11024

-

D. R. Dinsdale,A. J. Lough,M. T. Lemaire Dalton Trans., 2015,44, 11077-11082

-

Jayaraman Jayabharathi,Annadurai Prabhakaran,Chockalingam Karunakaran,Venugopal Thanikachalam,Munusamy Sundharesan RSC Adv., 2016,6, 18718-18736

-

Huy Quang Lê,Yibo Ma,Marc Borrega,Herbert Sixta Green Chem., 2016,18, 5466-5476

-

Adam G. L. Schafer,Victoria M. Borland,Ellen J. Yezierski Chem. Educ. Res. Pract., 2021,22, 457-475

23586-93-8 (Pyridine, 3-fluoro-5-(methoxymethyl)-) 関連製品

- 2137592-42-6(2-(Difluoromethoxy)benzene-1-sulfonyl fluoride)

- 2411240-61-2(N-(1-cyano-2-phenylethyl)prop-2-enamide)

- 30764-59-1((4-ethylphenyl)-(furan-2-yl)methanone)

- 2228111-09-7(3-hydroxy-3-2-(methoxymethyl)oxan-2-ylpropanoic acid)

- 932997-83-6(2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)-N-3-(trifluoromethyl)phenylacetamide)

- 2249321-27-3(N-(4-Amino-3,5-dichlorophenyl)-4-[(prop-2-enoylamino)methyl]benzamide)

- 5587-61-1(Triisocyanato(methyl)silane)

- 1894868-36-0(1-(2,4-difluoro-5-methoxyphenyl)ethan-1-amine)

- 458566-77-3((2R,3R)-2-methyloxolan-3-amine)

- 1934645-67-6(6-methyl-2H,3H,6H-1lambda6-pyrazolo4,3-d1,2thiazole-1,1,3-trione)

推奨される供給者

Amadis Chemical Company Limited

(CAS:23586-93-8)Pyridine, 3-fluoro-5-(methoxymethyl)-

清らかである:99%/99%

はかる:5g/1g

価格 ($):964.0/321.0